1-Chloro-7-iodopyrrolo[1,2-a]pyrazine
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Overview
Description
1-Chloro-7-iodopyrrolo[1,2-a]pyrazine is a heterocyclic compound that features both chlorine and iodine atoms attached to a pyrrolo[1,2-a]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine typically involves the halogenation of pyrrolo[1,2-a]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective introduction of chlorine and iodine atoms.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-Chloro-7-iodopyrrolo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Chloro-7-bromopyrrolo[1,2-a]pyrazine
- 1-Chloro-7-fluoropyrrolo[1,2-a]pyrazine
- 1-Chloro-7-methylpyrrolo[1,2-a]pyrazine
Comparison: 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom provides a larger atomic radius and higher polarizability, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-chloro-7-iodopyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-3-5(9)4-11(6)2-1-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCLKQNYRJJUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603419-60-8 |
Source
|
Record name | 1-chloro-7-iodopyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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